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Compound of Interest

Compound Name: GaTx2

Cat. No.: B612383 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the high-affinity interaction between the

peptide toxin GaTx2 and the voltage-gated chloride channel ClC-2. GaTx2, isolated from the

venom of the scorpion Leiurus quinquestriatus hebraeus, stands as the most potent and

selective inhibitor of any chloride channel discovered to date, making it an invaluable

pharmacological tool for studying the structure, function, and physiological roles of ClC-2.[1][2]

This document outlines the quantitative binding characteristics, detailed experimental

methodologies used for its characterization, and the proposed mechanism of action.

Quantitative Data Summary
The interaction between GaTx2 and ClC-2 is characterized by an exceptionally high affinity,

with a dissociation constant (KD) in the low picomolar range.[1][3] The binding is voltage-

dependent, with greater inhibitory efficacy observed at more depolarizing potentials.[1] The

following table summarizes the key quantitative parameters of this interaction derived from

various experimental techniques.
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Parameter Value
Experimental
Condition/Method

Source

Apparent KD ~20 pM Voltage-dependent [2][4]

22 ± 10 pM
VM = -100 mV

(TEVC)
[1][3][5]

~15 pM
VM = -100 mV (Multi-

channel patch)
[1][3]

12 pM Multi-channel patch [5]

On-rate (kon) 4.3 x 107 M-1s-1 TEVC Recordings [5]

Off-rate (koff) 0.0034 s-1 TEVC Recordings [5]

Recovery Time

Constant
>300 s

Following washout

(TEVC)
[1][3]

Hill Coefficient ~1
Dose-response curve

at VM = -100 mV
[1][3]

Mechanism of Action
GaTx2 does not function as a simple pore blocker. Instead, it acts as a gating modifier,

preferentially binding to the closed state of the ClC-2 channel.[1][3][5] This interaction stabilizes

the closed conformation, thereby inhibiting the channel's activation gating.[6]

Key characteristics of the mechanism include:

State-Dependent Binding: GaTx2 shows a strong preference for the closed or resting state

of the ClC-2 channel. Application of the toxin to channels that are already in a steady-state of

activation does not cause significant inhibition.[1][3] Inhibition is most prominent when the

channels are allowed to close in the presence of the toxin.[1]

Slowing of Activation: The primary effect of GaTx2 is a significant slowing of channel

activation. It has been shown to increase the latency to the first channel opening by nearly

eightfold.[2][5]
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No Open-Channel Block: The toxin is unable to inhibit or block ClC-2 channels that are

already open.[1][4][5]

Voltage Dependence: The inhibition of ClC-2 by GaTx2 is strongly voltage-dependent, with

greater inhibition observed at more depolarizing potentials (e.g., -60 mV) compared to more

hyperpolarized potentials (e.g., -160 mV).[1]

High Specificity: GaTx2 is highly selective for ClC-2. It shows no significant inhibitory effect

on other ClC family members (ClC-0, ClC-1), other major chloride channels like CFTR and

GABAC, or several voltage-gated potassium channels (Shaker, Kv1.2).[1][3][7]
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Proposed mechanism of GaTx2 inhibition on the ClC-2 channel.

Experimental Protocols
The characterization of GaTx2's interaction with ClC-2 has primarily relied on

electrophysiological techniques, particularly two-electrode voltage-clamp (TEVC) recording in

Xenopus oocytes and patch-clamp analysis.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to measure whole-cell currents from ClC-2 channels expressed

heterologously in Xenopus oocytes.[1]

Channel Expression: cRNA for human or rat ClC-2 is synthesized and injected into Xenopus

laevis oocytes. The oocytes are then incubated for 2-5 days to allow for channel expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2758005/
https://www.mdpi.com/1422-0067/15/1/218
https://www.creative-peptides.com/article/gatx2-a-peptide-inhibitor-of-clc-2-chloride-channels-208.html
https://www.benchchem.com/product/b612383?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758005/
https://www.benchchem.com/product/b612383?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758005/
https://www.researchgate.net/figure/GaTx2-inhibits-ClC-2-with-high-affinity-The-channels-were-activated-every-15-s-by-a-1-s_fig4_26337738
https://www.tocris.com/products/gatx2_4911
https://www.benchchem.com/product/b612383?utm_src=pdf-body-img
https://www.benchchem.com/product/b612383?utm_src=pdf-body
https://www.benchchem.com/product/b612383?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758005/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recording Setup:

Amplifier: GeneClamp 500B amplifier (or equivalent).

Software: pClamp software (e.g., v8.4) for data acquisition and analysis.

Electrodes: Glass microelectrodes filled with 3 M KCl are used for voltage clamping and

current recording.

Solutions:

Bath Solution (ND96): Contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5

HEPES, adjusted to a pH of 7.5.

Voltage Protocol for Inhibition Assay:

Oocytes are clamped at a holding potential (e.g., -30 mV).

To measure channel activity, a repetitive pulse protocol is used. For example, the

membrane is hyperpolarized with a 1-second voltage pulse to -100 mV to activate the

channels, followed by a tail pulse to +40 mV to measure deactivation currents.[1][3] This

cycle is repeated every 15 seconds to monitor current stability.[1][3]

Once a stable baseline current is established, the bath solution is exchanged for one

containing a known concentration of GaTx2. Solution exchange is typically complete

within 10 seconds.[3]

The repetitive pulse protocol continues in the presence of the toxin to measure the rate of

inhibition onset and the steady-state block.

For recovery analysis, the toxin-containing solution is washed out with the control bath

solution, and current recovery is monitored over several minutes.[1]

Data Analysis: The fractional inhibition is calculated by comparing the steady-state current

amplitude in the presence of the toxin to the control current amplitude before toxin

application. Dose-response curves are generated by plotting fractional inhibition against a
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range of GaTx2 concentrations and fitting the data with the Hill equation to determine the

apparent KD.[1][3]

Preparation

TEVC Experiment

Data Analysis

Inject ClC-2 cRNA into
Xenopus Oocytes

Incubate Oocytes
(2-5 days)

Mount Oocyte in
Recording Chamber

Impale with Voltage and
Current Electrodes

Establish Stable Baseline
(Repetitive Pulses)

Perfuse with GaTx2
Solution

Apply Toxin

Record Onset of
Inhibition

Washout Toxin

Remove Toxin

Measure Current Amplitudes
(Control vs. Toxin)

Record Recovery
from Inhibition

Calculate % Inhibition

Construct Dose-Response Curve

Determine KD and Hill Coeff.
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Experimental workflow for TEVC analysis of GaTx2 on ClC-2.

Inside-Out Multi-Channel Patch-Clamp
This technique allows for the study of toxin effects on a small patch of membrane containing

multiple channels, providing insights into gating kinetics.

Protocol:

An inside-out patch is excised from a Xenopus oocyte expressing ClC-2.

The patch is voltage-clamped, and channel activity is elicited by hyperpolarizing voltage

steps (e.g., to -100 mV or -60 mV).[1]

GaTx2 is applied to the extracellular side of the membrane patch.

The degree of current inhibition is measured at different voltages to assess the voltage

dependence of the toxin's affinity.[1] This method confirmed that GaTx2 does not inhibit

open channels but prevents closed channels from opening.[1]

Selectivity Profile
To confirm GaTx2 as a specific inhibitor, its activity was tested against a panel of other ion

channels. At concentrations that are saturating for ClC-2 inhibition (e.g., 10-20 nM), GaTx2
showed no significant effect on the following channels[1][3]:

ClC Family: ClC-0, ClC-1

Other Chloride Channels: CFTR, GABAC, Ca2+-activated Cl- channels (ClCa)

Voltage-Gated Potassium Channels: Shaker (ShB-IR), Kv1.2

This high degree of selectivity underscores the utility of GaTx2 as a specific pharmacological

probe for isolating and studying ClC-2 function in native tissues and cellular systems.[1][2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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